N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide
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Overview
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide is a heterocyclic compound that belongs to the thiazolopyrimidine family
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They have been found to regulate the action of calcium channels and act as glutamate receptor antagonists .
Mode of Action
Thiazolopyrimidines are known to interact with their targets, such as calcium channels and glutamate receptors, to induce changes in cellular function . The interaction with these targets can lead to a variety of effects, including anti-inflammatory, antiparkinsonian, and antiherpes activity .
Biochemical Pathways
Given its potential role as a regulator of calcium channels and a glutamate receptor antagonist, it can be inferred that this compound may influence pathways related to calcium signaling and glutamatergic neurotransmission .
Result of Action
Based on the known activities of thiazolopyrimidines, it can be inferred that this compound may have potential anti-inflammatory, antiparkinsonian, and antiherpes effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aldehyde under ultrasonic activation in isopropyl alcohol at 20°C . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent like dioxane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced derivatives: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Agriculture: It exhibits fungicidal activity and is used to protect crops from fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Benzothiazole derivatives: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-6-11(7-5-2)13(19)17-12-10(3)16-15-18(14(12)20)8-9-21-15/h8-9,11H,4-7H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBTJAJHLIPGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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